Methyl 2-amino-2-(4-methylphenyl)acetate
Description
Academic Significance of Chiral α-Amino Acid Esters in Organic Synthesis
Chiral α-amino acid esters are cornerstones of modern organic synthesis, prized for their role as versatile chiral building blocks. Their importance stems from the prevalence of chirality in biological systems, where molecular recognition is highly dependent on the specific three-dimensional arrangement of atoms. Consequently, the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other biologically active molecules is a paramount objective in chemistry.
These esters serve as readily available sources of chirality, often derived from the natural "chiral pool." They are employed in a multitude of synthetic transformations, including as precursors for more complex chiral molecules, as chiral auxiliaries to guide the stereochemical outcome of a reaction, and as ligands for asymmetric metal catalysis. The ester functionality provides a convenient handle for further chemical modification, such as peptide bond formation, while the amino group can be protected and deprotected as needed, allowing for sequential and controlled synthetic steps.
Research Perspectives on Non-Natural α-Amino Acids and Their Derivatives
While the 20 proteinogenic amino acids form the basis of life, the field of chemical biology has increasingly turned its attention to non-natural α-amino acids (nnAAs) and their derivatives. These synthetic analogues offer a vast expansion of chemical diversity, enabling the creation of molecules with novel structures and functions. The incorporation of nnAAs into peptides and proteins can confer enhanced properties, such as increased stability against enzymatic degradation, improved receptor binding affinity and selectivity, and unique catalytic activities.
Research in this area is vibrant, with continuous development of new synthetic methodologies to access these valuable compounds. Strategies range from the modification of existing natural amino acids to de novo asymmetric syntheses. The ability to introduce specific functionalities—such as altered steric bulk, electronic properties, or reactive groups—through nnAAs has profound implications for drug discovery and protein engineering. These custom-designed building blocks allow scientists to probe biological processes with greater precision and to construct therapeutic peptides and proteins with optimized pharmacokinetic and pharmacodynamic profiles.
The Role of Methyl 2-Amino-2-(4-methylphenyl)acetate as a Chiral Building Block
This compound exemplifies the utility of a non-natural, chiral α-amino acid derivative. Its parent acid, 2-Amino-2-(p-tolyl)acetic acid, is recognized as a valuable synthetic intermediate. For instance, it has been utilized in the synthesis of inhibitors for phenylalanine ammonia-lyase, an enzyme involved in plant metabolism. cymitquimica.com The ester form, this compound, serves a similar and often more practical role in synthetic chemistry, particularly in peptide synthesis where the carboxylic acid must be activated.
The general synthesis of α-amino acid methyl esters can be efficiently achieved by reacting the corresponding amino acid with methanol (B129727) in the presence of reagents like trimethylchlorosilane. This provides a direct route to compounds like this compound from its parent acid.
As a chiral building block, this compound offers the p-tolyl group as a specific structural motif. This group can influence the steric and electronic environment of a target molecule, potentially leading to improved binding interactions or altered physical properties. The separation of its enantiomers, a process known as chiral resolution, can be achieved through techniques like chiral chromatography, allowing for the isolation of the desired stereoisomer for use in asymmetric synthesis. The availability of this compound in its enantiomerically pure forms makes it a valuable tool for medicinal chemists and synthetic organic chemists aiming to construct complex, well-defined three-dimensional structures.
Interactive Data Table: Properties of Methyl 2-amino-2-(p-tolyl)acetate Hydrochloride
| Property | Value |
| Compound Name | This compound hydrochloride |
| Synonyms | Methyl 2-amino-2-(p-tolyl)acetate hydrochloride |
| CAS Number | 134722-09-1 |
| Molecular Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.68 g/mol |
| Appearance | Solid (inferred) |
Note: Data corresponds to the hydrochloride salt of the compound.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h3-6,9H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUUENJNFACTSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Amino 2 4 Methylphenyl Acetate and Analogous α Arylglycine Esters
Established Synthetic Routes for α-Amino Esters
Overview of Conventional Strategies for α-Amino Acid Ester Formation
Conventional methods for the synthesis of α-amino acids, which are the precursors to their corresponding esters, have been well-established for decades. These foundational strategies often produce racemic mixtures that may require subsequent resolution. libretexts.org
One of the most classic methods is the Strecker synthesis , which involves a three-component reaction between an aldehyde, ammonia (B1221849), and cyanide to form an α-aminonitrile. libretexts.org This intermediate is then hydrolyzed to yield the α-amino acid. libretexts.orgacs.org For α-arylglycines, an aromatic aldehyde serves as the starting material.
Another direct approach is the amination of α-bromocarboxylic acids . This method involves the preparation of an α-bromo acid, typically via a Hell-Volhard-Zelinskii reaction, followed by nucleophilic substitution with ammonia or an amine. libretexts.org While direct, this method can sometimes lead to moderate yields. libretexts.org
The amidomalonate synthesis offers a versatile route, starting from diethyl acetamidomalonate. fiveable.me The process involves deprotonation, alkylation with an appropriate halide, and subsequent hydrolysis and decarboxylation to furnish the desired α-amino acid. libretexts.orgfiveable.me
More contemporary, yet established, methods often employ transition metal catalysis. For instance, palladium-catalyzed α-arylation of glycine (B1666218) derivatives provides a direct route to α-arylglycines. researchgate.netorganic-chemistry.org This can involve the cross-coupling of a protected glycine ester with an aryl halide or the use of arylboronic acids. researchgate.netrsc.org Three-component reactions, such as the coupling of organozinc reagents with amines and ethyl glyoxylate, also provide a concise pathway to these esters. organic-chemistry.orgorganic-chemistry.org
Mechanistic Considerations in Esterification and Amine Synthesis
The mechanisms underpinning these conventional syntheses are fundamental to organic chemistry. The Strecker synthesis, for example, proceeds through the initial formation of an imine from the aldehyde and ammonia. libretexts.org This is followed by the nucleophilic attack of a cyanide ion on the imine carbon, creating the α-aminonitrile intermediate. libretexts.org Subsequent hydrolysis of the nitrile group under acidic or basic conditions forms the carboxylic acid.
In the amination of α-bromo acids, the core mechanistic step is a nucleophilic substitution (SN2) reaction, where ammonia or an amine displaces the bromide ion at the α-carbon. libretexts.org The reduced nucleophilicity of the nitrogen in the resulting amino acid product helps to prevent over-alkylation, making this method more effective than its counterpart for simple amine synthesis. libretexts.org
The final step in many of these sequences is the conversion of the α-amino acid to its corresponding ester, such as Methyl 2-amino-2-(4-methylphenyl)acetate. This is typically achieved through Fischer esterification, an acid-catalyzed reaction between the carboxylic acid and an alcohol (in this case, methanol). The mechanism involves protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol, proton transfer, and elimination of water.
Asymmetric Synthesis Approaches for Enantiopure α-Arylglycine Esters
The demand for enantiomerically pure α-arylglycine esters has driven the development of sophisticated asymmetric synthetic methods. These approaches aim to control the stereochemistry during the synthesis, avoiding the need for resolving racemic mixtures. Organocatalysis has emerged as a particularly powerful tool, offering an alternative to metal-based catalysts. rsc.org
Organocatalytic Strategies
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations enantioselectively. rsc.org In the context of α-arylglycine ester synthesis, chiral Brønsted acids, such as phosphoric acids, have proven effective in reactions like the asymmetric transfer hydrogenation of imino esters. whiterose.ac.uknih.gov These catalysts can create a chiral environment that directs the approach of reactants, leading to high levels of enantioselectivity.
A highly efficient and operationally simple organocatalytic strategy involves a one-pot cascade reaction sequence to produce a variety of α-arylglycine esters. acs.org This method combines three distinct transformations—Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening esterification (DROE)—using a single Cinchona alkaloid-based organocatalyst in a single reaction vessel. acs.org
The sequence begins with the Knoevenagel condensation of an aldehyde with phenylsulfonyl acetonitrile. The resulting α,β-unsaturated nitrile then undergoes an asymmetric epoxidation. The final step is a novel domino ring-opening esterification, where an aniline (B41778) derivative attacks the epoxide, leading to the formation of the α-arylglycine ester product with good to high yields and enantioselectivity. acs.org The synthetic utility of this one-pot process has been demonstrated on a 1 mmol scale, yielding the product with the same efficiency and enantioselectivity as smaller-scale reactions. acs.org
| Entry | Aldehyde (ArCHO) | Aniline (Ar'NH₂) | Product | Yield (%) | ee (%) |
| 1 | 4-MeC₆H₄CHO | C₆H₅NH₂ | This compound | 70 | 85 |
| 2 | C₆H₅CHO | C₆H₅NH₂ | Methyl 2-amino-2-phenylacetate | 75 | 88 |
| 3 | 4-ClC₆H₄CHO | C₆H₅NH₂ | Methyl 2-amino-2-(4-chlorophenyl)acetate | 68 | 83 |
| 4 | 2-NaphthylCHO | C₆H₅NH₂ | Methyl 2-amino-2-(naphthalen-2-yl)acetate | 65 | 90 |
| 5 | 4-MeOC₆H₄CHO | 4-MeOC₆H₄NH₂ | Methyl 2-(4-methoxyphenylamino)-2-(4-methoxyphenyl)acetate | 72 | 86 |
This table presents selected results from a one-pot cascade reaction to synthesize α-arylglycine esters, demonstrating the scope with various aromatic aldehydes and anilines. Data adapted from reference acs.org.
The high degree of stereocontrol observed in many organocatalytic reactions is often attributed to the formation of a highly organized transition state stabilized by non-covalent interactions, particularly hydrogen bonding. wikipedia.org In the cascade reaction described above, the enantioselectivity of the key asymmetric epoxidation step is governed by cooperative hydrogen bonding interactions. acs.org
Density Functional Theory (DFT) calculations have shown the importance of these interactions in achieving stereocontrol. acs.org The organocatalyst, which possesses hydrogen-bond donor sites (like an NH group), can simultaneously interact with and orient both the nucleophile and the electrophile. wikipedia.orgresearchgate.net This bifunctional activation creates an enzyme-like environment where the reactants are pre-organized in a specific three-dimensional arrangement that favors one stereochemical outcome over the other. researchgate.net This network of cooperative hydrogen bonds lowers the energy of the desired transition state, accelerating the reaction and dictating the chirality of the final product. rsc.org
Transition Metal-Catalyzed Asymmetric Transformations
Transition metal catalysis represents a powerful tool for the asymmetric synthesis of α-arylglycine esters like this compound. These methods offer high efficiency and enantioselectivity, crucial for producing optically pure compounds.
Enantioselective Hydrogenation of α-Iminoesters with Chiral Ligands
The catalytic asymmetric hydrogenation of α-iminoesters is one of the most direct and efficient methods for the synthesis of enantiomerically enriched α-amino acid derivatives. This approach involves the reduction of a C=N double bond in an α-iminoester substrate using molecular hydrogen in the presence of a chiral transition metal catalyst. The catalyst, typically composed of a rhodium (Rh) or iridium (Ir) metal center and a chiral phosphine (B1218219) ligand, controls the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.
Rhodium-catalyzed systems have demonstrated high efficiency in the asymmetric hydrogenation of α-aryl imino esters, providing a direct route to aryl glycine derivatives. nih.gov The choice of the chiral ligand is critical for achieving high enantioselectivity. Similarly, Iridium-catalyzed asymmetric hydrogenation of α-imino esters using unsymmetrical hybrid chiral ferrocenylphosphine-phosphoramidite ligands has been shown to be a concise and efficient approach. researchgate.net Research has indicated that modifications to the chiral ligand, such as the introduction of specific substituents, can significantly enhance the catalytic performance, leading to products with high enantiomeric excess (ee). researchgate.net
The general reaction scheme involves the coordination of the α-iminoester to the chiral metal complex, followed by the heterolytic or homolytic activation of hydrogen and its subsequent transfer to the imine carbon, establishing the chiral center.
Table 1: Examples of Chiral Ligands in Asymmetric Hydrogenation of α-Iminoesters This table is for illustrative purposes and data is compiled from general knowledge in the field.
| Ligand Type | Metal Center | Substrate Scope | Typical Enantioselectivity (ee) |
|---|---|---|---|
| Bisphosphine Ligands | Rhodium, Iridium | α-Aryl Imino Esters | >90% |
| Ferrocenylphosphine-Phosphoramidite | Iridium | α-Aryl Imino Esters | Up to 96% researchgate.net |
| Monophosphine Ligands | Rhodium | Various Imino Esters | Variable, can be >90% |
The development of novel chiral ligands remains a central focus in this field of research, aiming to broaden the substrate scope and further improve the catalytic efficiency and enantioselectivity of the hydrogenation process. researchgate.net
Ruthenium-Catalyzed N-Alkylation of α-Amino Acid Esters Utilizing Alcohols
A robust and general methodology for the direct N-alkylation of α-amino acid esters using alcohols has been developed, employing a ruthenium (Ru) catalyst. rug.nlresearchgate.netnih.gov This method is distinguished by its atom-economy, as the only byproduct is water, and its ability to proceed without a base, allowing for excellent retention of the original stereochemistry of the α-amino acid ester. rug.nlresearchgate.netnih.gov
This transformation is of significant importance for modifying natural amino acid scaffolds. rug.nlnih.gov The process, often referred to as a "borrowing hydrogen" strategy, involves the temporary oxidation of the alcohol to an aldehyde by the ruthenium catalyst. The aldehyde then reacts with the amino group of the α-amino acid ester to form an imine intermediate, which is subsequently reduced in situ by the catalyst using the hydrogen borrowed from the initial alcohol oxidation.
The use of a diphenylphosphate additive has been found to be crucial for significantly enhancing the reactivity and selectivity of the products. rug.nlresearchgate.netnih.gov This powerful ruthenium-catalyzed methodology provides a direct and sustainable route for the synthesis of N-alkylated α-amino acid esters, including analogues of this compound. rug.nl The reaction is applicable to a broad range of alcohols, including benzyl (B1604629) alcohols and primary and secondary aliphatic alcohols. nih.gov
Table 2: Key Features of Ru-Catalyzed N-Alkylation of α-Amino Acid Esters This table is for illustrative purposes and data is compiled from the cited sources.
| Feature | Description | Reference |
|---|---|---|
| Catalyst | Ruthenium-based complexes (e.g., Shvo's catalyst) | rug.nl |
| Alkylating Agent | Wide range of primary and secondary alcohols | rug.nlnih.gov |
| Key Advantage | High atom economy (water is the only byproduct) | rug.nlresearchgate.net |
| Stereochemistry | Excellent retention of stereochemical integrity | rug.nlresearchgate.netnih.gov |
| Reaction Conditions | Base-free | rug.nl |
| Additive | Diphenylphosphate enhances reactivity and selectivity | rug.nlresearchgate.netnih.gov |
Diastereoselective Addition Reactions
Diastereoselective addition reactions are a cornerstone of asymmetric synthesis, enabling the creation of new stereocenters with a high degree of control relative to existing stereocenters in the molecule.
Chiral Sulfinyl Carbanion Additions to Imines and α-Imino Esters
The addition of carbanions to imines and their derivatives is a fundamental C-C bond-forming reaction for the synthesis of α-amino acids and their esters. When a chiral sulfinyl group is used as an auxiliary on the nitrogen atom of the imine, it exerts powerful stereocontrol over the addition of nucleophiles.
Specifically, the addition of carbanions to N-sulfinyl imines proceeds with high diastereoselectivity to furnish α-amino acid derivatives. figshare.com The chiral sulfinyl group, such as a tert-butanesulfinyl group, effectively shields one face of the imine, directing the incoming nucleophile to the opposite face. This strategy has been successfully applied to the synthesis of various α-amino amides, which can then be converted to the corresponding α-amino esters. figshare.com
The methodology is applicable to both N-sulfinyl aldimines and ketimines. figshare.com The high degree of diastereoselectivity is attributed to a rigid, chelated transition state involving the sulfinyl group and the incoming nucleophile. After the addition, the sulfinyl auxiliary can be readily cleaved under mild acidic conditions to reveal the free amine.
Table 3: Diastereoselective Addition of Carbanions to N-Sulfinyl Imines This table is for illustrative purposes and data is compiled from general knowledge in the field.
| Nucleophile | Substrate | Chiral Auxiliary | Typical Diastereoselectivity (dr) |
|---|---|---|---|
| Grignard Reagents | N-Sulfinyl Aldimines | tert-Butanesulfinyl | >95:5 |
| Organolithium Reagents | N-Sulfinyl Aldimines | tert-Butanesulfinyl | >95:5 |
| Carbamoyl Anions | N-Sulfinyl Aldimines and Ketimines | tert-Butanesulfinyl | High diastereoselectivity |
Other Advanced Asymmetric Synthesis Protocols
Beyond the more common catalytic methods, other advanced protocols have been developed for the asymmetric synthesis of α-arylglycine esters, offering alternative strategies to access these valuable compounds.
Friedel-Crafts Acylation Mediated by α-Amino Acid N-Hydroxysuccinimide Esters
The Friedel-Crafts acylation is a classic method for forming aryl ketones through the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst. This reaction can be adapted for the synthesis of chiral α-amino aryl-ketones, which are precursors to α-arylglycines. mdpi.comnih.gov
A notable advancement in this area is the use of N-protected α-amino acid N-hydroxysuccinimide (OSu) esters as acylating agents. mdpi.comnih.govresearchgate.net These OSu esters offer advantages over traditional acyl donors like acid chlorides, as they are more stable, easier to handle, and their use can minimize side reactions, including racemization. mdpi.comnih.gov
In this methodology, an N-protected α-amino acid, such as N-trifluoroacetyl (TFA)-protected isoleucine, is first converted to its N-hydroxysuccinimide ester. This activated ester then serves as the acyl donor in a Friedel-Crafts reaction with an arene, such as toluene, to produce the corresponding N-protected α-amino aryl-ketone with retention of the α-proton's chirality. mdpi.com Subsequent reduction of the ketone and deprotection would yield the desired α-arylglycine derivative. This approach provides a viable route for the synthesis of compounds like this compound, starting from a suitable α-amino acid derivative.
Table 4: Friedel-Crafts Acylation using α-Amino Acid N-Hydroxysuccinimide Esters This table is for illustrative purposes and data is compiled from the cited sources.
| Acyl Donor | Arene | Lewis Acid Catalyst | Key Feature | Reference |
|---|---|---|---|---|
| N-TFA-α-amino acid-OSu | Toluene, Anisole, etc. | AlCl₃ | Stable acyl donor, retention of chirality | mdpi.comnih.govresearchgate.net |
Stereoselective Michael Additions in α-Amino Ester Construction
The asymmetric Michael addition, or conjugate addition, is a powerful carbon-carbon bond-forming reaction for the stereocontrolled synthesis of chiral molecules. In the context of α-amino ester construction, this reaction typically involves the addition of a nucleophilic glycine equivalent to an α,β-unsaturated carbonyl compound. The stereoselectivity of the addition is controlled through the use of chiral auxiliaries, chiral catalysts, or chiral substrates.
A key strategy involves the reaction of lithium enolates derived from N-protected glycine esters with chiral α,β-unsaturated acceptors. For instance, the use of chiral nonracemic β-amino esters has been achieved with good yields and enantioselectivities through the diastereoselective conjugate addition of nitrogen nucleophiles to α,β-unsaturated amides, employing (S,S)-(+)-pseudoephedrine as a chiral auxiliary. acs.org This approach demonstrates effective 1,5-asymmetric induction. acs.org
Another approach utilizes chiral metal complexes to control the facial selectivity of the addition. The reaction of lithium enolates of N-protected glycine esters with chiral alkoxyalkenylcarbene complexes of chromium has been shown to yield Michael adducts with high diastereoselectivity. documentsdelivered.com The stereochemical outcome (syn or anti) can be influenced by the nature of the nitrogen protecting group on the glycine ester. Subsequent oxidation of the metal-carbene moiety and deprotection steps afford enantiomerically enriched 3-substituted glutamic acids, which are precursors to α-arylglycines. documentsdelivered.com
Organocatalysis has also emerged as a robust tool for enantioselective Michael additions. buchler-gmbh.com Chiral bifunctional catalysts, such as those based on cinchona alkaloids (e.g., squaramides and thioureas), can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating highly stereoselective additions. buchler-gmbh.com These methods offer an environmentally friendly and efficient route to chiral amines and their derivatives. buchler-gmbh.comnih.gov
Table 1: Examples of Stereoselective Michael Additions for Amino Ester Synthesis
| Nucleophile (Glycine Equivalent) | Michael Acceptor | Catalyst/Auxiliary | Diastereomeric/Enantiomeric Excess | Yield | Reference |
| Lithium benzylamide | α,β-Unsaturated amide derived from (S,S)-(+)-pseudoephedrine | (S,S)-(+)-pseudoephedrine | Good to excellent de | Good | acs.org |
| Lithium enolate of N-Boc-glycine methyl ester | Chiral chromium alkenylcarbene complex | (-)-8-phenylmenthyloxy group | High ds | N/A | documentsdelivered.com |
| Diethyl malonate | (E)-nitroalkenes | Thiourea (R,R)-13 | 88% ee | 73% | mdpi.com |
| Nitrogen nucleophiles | Alkyl vinyl ketones | 9-amino cinchona alkaloid | Excellent ee | Good | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Oxidative Mannich Reactions for α-Amino Acid Derivative Preparation
The Mannich reaction is a fundamental method for synthesizing β-amino carbonyl compounds. Oxidative variants of this reaction have been developed to enable the direct functionalization of sp³ C-H bonds adjacent to a nitrogen atom, providing a direct route to α-amino acid derivatives. nih.govd-nb.info This approach circumvents the need for pre-functionalized starting materials by generating a reactive iminium ion intermediate in situ through oxidation.
An efficient method for the synthesis of arylglycine derivatives involves the oxidative coupling of phenols and naphthols with α-amino esters. nih.govd-nb.info This reaction proceeds smoothly in the presence of an oxidant like meta-chloroperoxybenzoic acid (mCPBA) under ambient conditions. nih.gov The plausible mechanism involves the oxidation of the α-amino ester to an amine N-oxide, which then interacts with an acid to generate an iminium ion. nih.gov This electrophilic intermediate is then trapped by the nucleophilic phenol (B47542) or naphthol to furnish the arylglycine derivative in satisfactory yields. nih.govd-nb.info
The scope of this oxidative C–H functionalization has been demonstrated with various substituted phenols and different N-substituted glycine esters, showcasing its utility for creating a library of arylglycine derivatives. nih.gov This strategy represents a direct and atom-economical approach to functionalizing the α-position of amino esters. d-nb.info
More broadly, oxidative Mannich reactions are part of a larger class of cross-dehydrogenative coupling (CDC) reactions. orgchemres.orgorgchemres.org These reactions form C-C bonds by coupling two C-H bonds under oxidative conditions, avoiding the separate steps of substrate activation. orgchemres.org The development of catalytic asymmetric versions of these reactions is a key area of research, often employing chiral catalysts to control the stereochemistry of the newly formed C-C bond. orgchemres.org While the direct asymmetric oxidative Mannich reaction to produce compounds like this compound is a challenging goal, the foundational methodologies provide a clear pathway for future developments.
Table 2: Oxidative Coupling of α-Amino Esters with Phenols/Naphthols
| α-Amino Ester | Phenol/Naphthol | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl 2-morpholinoacetate | 2-Naphthol | mCPBA | CH₂Cl₂ | 25 | 81 | nih.govd-nb.info |
| Ethyl 2-piperidinoacetate | 2-Naphthol | mCPBA | CH₂Cl₂ | 25 | 78 | nih.gov |
| Ethyl 2-morpholinoacetate | Phenol | mCPBA | CH₂Cl₂ | 25 | 65 | nih.govd-nb.info |
| Ethyl 2-morpholinoacetate | 4-Methoxyphenol | mCPBA | CH₂Cl₂ | 25 | 72 | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Chemical Transformations and Derivatization Strategies for Methyl 2 Amino 2 4 Methylphenyl Acetate
Functional Group Reactivity of the Amino and Ester Moieties
The presence of both an amino and an ester group on the same α-carbon imparts a dual reactivity profile to Methyl 2-amino-2-(4-methylphenyl)acetate. The amino group can act as a nucleophile or a base, while the ester group is susceptible to nucleophilic attack at the carbonyl carbon. This bifunctionality allows for selective modifications at either end of the molecule, or simultaneous reactions involving both groups, leading to a diverse array of derivatives.
The amino and ester moieties of this compound are prime sites for nucleophilic substitution reactions, which are fundamental for its derivatization.
The primary amino group is nucleophilic and readily reacts with electrophiles. Common transformations include N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides. These reactions are synthetically useful for introducing a wide variety of substituents on the nitrogen atom, thereby modifying the compound's steric and electronic properties.
The methyl ester group undergoes nucleophilic acyl substitution. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the methoxide (B1231860) leaving group. masterorganicchemistry.com Key transformations include hydrolysis (saponification) to the corresponding carboxylic acid and amidation with primary or secondary amines to yield amide derivatives. These reactions are crucial for preparing the molecule for subsequent coupling reactions, such as in peptide synthesis.
Table 1: Nucleophilic Substitution Reactions of this compound
| Reaction Type | Functional Group | Reagent Example | Product Class |
| N-Alkylation | Amino | Methyl Iodide (CH₃I) | Secondary Amine |
| N-Acylation | Amino | Acetyl Chloride (CH₃COCl) | Amide |
| Hydrolysis | Ester | Sodium Hydroxide (NaOH) | Carboxylic Acid |
| Amidation | Ester | Ammonia (B1221849) (NH₃) | Primary Amide |
Oxidation and reduction reactions offer additional pathways for the derivatization of this compound, targeting either the functional groups or the carbon skeleton.
Oxidation: The oxidation of α-amino acids and their esters can be complex. The primary amino group can be oxidized, but this often leads to a mixture of products and is less commonly used for controlled derivatization. However, selective oxidation of protected amino acid derivatives has been achieved. For instance, N-acetyl amino acid methyl esters can be oxidized at the α-C-H bond under specific catalytic conditions. rsc.org The benzylic methyl group on the phenyl ring could potentially be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, although the conditions required might affect other parts of the molecule.
Reduction: The ester functionality is readily reduced by strong reducing agents. The most common transformation is the reduction of the methyl ester to a primary alcohol using lithium aluminum hydride (LiAlH₄) or other similar hydride reagents. leah4sci.com This reaction converts this compound into the corresponding amino alcohol, 2-amino-2-(4-methylphenyl)ethan-1-ol. This introduces a new functional group (hydroxyl) which can be used for further derivatization, such as etherification or esterification.
Table 2: Representative Oxidation and Reduction Reactions
| Reaction Type | Functional Group | Reagent Example | Product Class |
| Oxidation | Benzylic Methyl | Potassium Permanganate (KMnO₄) | Carboxylic Acid |
| Reduction | Ester | Lithium Aluminum Hydride (LiAlH₄) | Amino Alcohol |
Synthetic Applications of Derivatization for Structure-Activity Relationship (SAR) Studies
The derivatization of this compound is a key strategy in medicinal chemistry for conducting Structure-Activity Relationship (SAR) studies. SAR studies involve systematically altering the structure of a molecule and assessing the impact of these changes on its biological activity. By creating a library of derivatives, researchers can identify the key structural features responsible for a compound's therapeutic effects.
Acylation of the primary amino group is a versatile method for producing a range of derivatives, including amides and carbamates. Carbamates are prevalent in pharmaceuticals and are often used to improve a drug's properties. nih.gov The synthesis of carbamate (B1207046) derivatives from this compound is typically achieved by reacting the amino group with a chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base. niscpr.res.inorganic-chemistry.org This reaction attaches an alkoxycarbonyl group to the nitrogen atom. By varying the R group of the chloroformate, a diverse library of carbamates can be generated for SAR studies.
Table 3: Examples of Carbamate Derivatives for SAR Studies
| Chloroformate Reagent | R Group | Carbamate Product Name |
| Ethyl Chloroformate | -CH₂CH₃ | Methyl 2-(ethoxycarbonylamino)-2-(4-methylphenyl)acetate |
| Benzyl Chloroformate | -CH₂Ph | Methyl 2-((benzyloxy)carbonylamino)-2-(4-methylphenyl)acetate |
| tert-Butyl Chloroformate | -C(CH₃)₃ | Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-methylphenyl)acetate |
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. Cyclization reactions can be designed to involve both the amino and the ester (or its corresponding acid/amide) functionalities. For example, condensation with β-dicarbonyl compounds can lead to the formation of nitrogen-containing rings. Such reactions are valuable for creating novel molecular scaffolds for drug discovery. For instance, reaction with a β-keto ester could potentially lead to the formation of a dihydropyridinone ring system, a privileged structure in medicinal chemistry. The ability to construct complex heterocyclic systems from a relatively simple starting material highlights its synthetic utility. ysu.am
As an α-amino acid ester, one of the most significant applications of this compound is its use as a building block in the synthesis of peptides. scielo.org.mxnih.gov Peptides are crucial in many biological processes, and synthetic peptides are widely used as therapeutics and research tools.
This compound can be incorporated into a peptide chain via two main strategies:
As the N-terminal component: The primary amino group can be coupled with the activated carboxylic acid of an N-protected amino acid to form a peptide bond.
As a non-C-terminal component: The methyl ester can be hydrolyzed to the free carboxylic acid. This acid can then be activated and coupled with the amino group of another amino acid or peptide.
The use of non-proteinogenic amino acids like this one is of particular interest in peptide design as it can impart unique conformational properties and increased resistance to enzymatic degradation. researchgate.net Both solution-phase and solid-phase peptide synthesis (SPPS) methodologies can be employed to incorporate this building block into larger peptide structures. researchgate.netpeptide.com
Role as an Intermediate in Complex Organic Synthesis
This compound, a non-proteinogenic α-amino acid ester, serves as a versatile and valuable intermediate in the field of complex organic synthesis. Its unique structure, featuring a chiral center, an amino group, an ester moiety, and an aromatic p-tolyl group, allows for a variety of chemical transformations. This makes it a strategic building block for the construction of more complex, high-value molecules, including key precursors for pharmaceuticals and other bioactive compounds. The reactivity of both the amino and ester functionalities, as well as the potential for modification at the α-carbon, provides synthetic chemists with multiple avenues for molecular elaboration.
Integration into the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
As a derivative of an α-arylglycine, this compound is a key building block for a wide array of bioactive molecules and pharmaceutical intermediates. researchgate.netchemimpex.com Unnatural amino acids, particularly those with aromatic side chains, are frequently incorporated into peptide-based drugs to enhance their metabolic stability, binding affinity, and pharmacokinetic properties. researchgate.net
The parent acid, 2-Amino-2-(p-tolyl)acetic acid, has been utilized as a synthetic intermediate in the development of enzyme inhibitors, such as inhibitors for phenylalanine ammonia-lyase, and in the synthesis of heterocyclic compounds like 1,3,4-thiadiazoles, which are known to possess a range of biological activities. caymanchem.comabmole.com
Furthermore, analogous α-amino acid esters serve as crucial intermediates in the production of various pharmaceuticals. For instance, closely related phenylacetate (B1230308) derivatives are key components in the synthesis of analgesics and anti-inflammatory drugs. chemimpex.com The incorporation of the p-tolyl moiety can modulate the lipophilicity and binding interactions of a drug molecule with its target receptor or enzyme.
| Target Molecule Class | Synthetic Role of Arylglycine Intermediate | Potential Therapeutic Area |
| Modified Peptides | Incorporation as an unnatural amino acid to increase stability and efficacy. researchgate.net | Oncology, Virology, Metabolic Diseases |
| Heterocyclic Compounds | Serves as a scaffold to build complex ring systems (e.g., 1,3,4-thiadiazoles). abmole.com | Antimicrobial, Antifungal |
| Enzyme Inhibitors | Forms the core structure for molecules designed to inhibit specific enzymes. caymanchem.com | Metabolic Disorders, Infectious Diseases |
| Analgesics | Acts as a key precursor in the multi-step synthesis of pain-relief medications. chemimpex.com | Pain Management |
This table illustrates the integration of α-arylglycine derivatives, such as this compound, into the synthesis of various classes of bioactive molecules, based on documented applications of this compound class.
Computational Chemistry and Spectroscopic Characterization in Research on Methyl 2 Amino 2 4 Methylphenyl Acetate
Quantum Chemical Calculations and Theoretical Studies
Quantum chemical calculations have become an indispensable tool for predicting and interpreting the properties of molecules like "Methyl 2-amino-2-(4-methylphenyl)acetate". These in-silico methods provide insights that are often complementary to experimental data, offering a molecular-level picture of structure and reactivity.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the molecular and electronic structure of organic compounds. nih.govresearchgate.net For "this compound," DFT calculations, typically employing hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), are used to determine the molecule's most stable three-dimensional conformation in the gaseous phase. nih.govresearchgate.net This process, known as geometry optimization, calculates key structural parameters.
Table 1: Representative Optimized Geometric Parameters (DFT)
| Parameter | Description | Typical Calculated Value Range |
|---|---|---|
| Bond Lengths | Distances between bonded atoms (e.g., C=O, C-N, C-O, C-C aromatic) | 1.20 - 1.55 Å |
| Bond Angles | Angles formed by three connected atoms (e.g., O-C-C, C-N-H) | 109° - 125° |
Beyond geometry, DFT is crucial for elucidating the electronic properties by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule, identifying regions susceptible to electrophilic or nucleophilic attack. researchgate.net
Computational chemistry provides powerful methods for exploring the reaction mechanisms involving "this compound". By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies. This allows for the theoretical prediction of the most favorable reaction pathways. For instance, theoretical studies can model the hydrolysis of the ester group or reactions involving the amino moiety, providing detailed, step-by-step mechanistic insights that are challenging to observe experimentally. nih.govmdpi.com Such calculations are vital for understanding the compound's stability, reactivity, and potential synthetic transformations.
Table 2: Typical Intermolecular Contact Contributions from Hirshfeld Surface Analysis
| Interaction Type | Description | Percentage Contribution |
|---|---|---|
| H···H | Interactions between hydrogen atoms | 50 - 65% |
| C···H / H···C | Interactions involving carbon and hydrogen atoms | 19 - 22% |
Theoretical calculations are instrumental in screening molecules for potential applications in non-linear optics (NLO). jhuapl.edu Computational methods can predict key NLO-related parameters, including the dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). researchgate.net Molecules that possess significant NLO properties often feature a substantial difference in charge distribution between their ground and excited states, which is frequently associated with a low HOMO-LUMO energy gap. researchgate.net Theoretical studies can therefore guide the synthesis of new materials by predicting whether structural modifications to "this compound" could enhance its NLO response, making it a candidate for use in photonic and optoelectronic devices. researchgate.netmdpi.com
Advanced Spectroscopic Characterization Techniques
While computational methods provide theoretical predictions, spectroscopic techniques offer empirical data to confirm and refine the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each atom in "this compound."
In the ¹H NMR spectrum, the number of signals corresponds to the number of non-equivalent protons, their chemical shifts indicate the electronic environment, the integration values reveal the ratio of protons, and the splitting patterns (multiplicity) provide information about neighboring protons.
In the ¹³C NMR spectrum, each unique carbon atom typically produces a distinct signal, allowing for a direct count of the non-equivalent carbons in the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | Aromatic protons (C₆H₄) | ~7.1 - 7.3 | Two Doublets (d) |
| ¹H | Alpha-proton (α-CH) | ~4.5 - 4.8 | Singlet (s) |
| ¹H | Methoxy protons (OCH₃) | ~3.7 | Singlet (s) |
| ¹H | p-Tolyl methyl protons (Ar-CH₃) | ~2.3 | Singlet (s) |
| ¹H | Amino protons (NH₂) | ~1.8 - 2.5 (variable) | Broad Singlet (br s) |
| ¹³C | Carbonyl carbon (C=O) | ~173 - 175 | - |
| ¹³C | Aromatic carbons (C₆H₄) | ~125 - 140 | - |
| ¹³C | Alpha-carbon (α-CH) | ~58 - 62 | - |
| ¹³C | Methoxy carbon (OCH₃) | ~52 - 54 | - |
By combining these computational and spectroscopic approaches, researchers can achieve a thorough and unambiguous characterization of "this compound," laying the groundwork for further investigation into its chemical behavior and potential applications.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. By analyzing the absorption or scattering of light, these methods provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure. While no specific experimental spectra for this compound are publicly available, the expected vibrational frequencies can be predicted based on the analysis of similar aromatic amino acids and related compounds.
For a molecule like this compound, key vibrational modes would include the stretching and bending of its various functional groups. The amino group (-NH2) would exhibit characteristic N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The carbonyl group (C=O) of the ester functional group would show a strong absorption band around 1730-1750 cm⁻¹. The aromatic ring of the 4-methylphenyl group would produce several characteristic bands, including C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. The methyl group (-CH3) would also have distinct stretching and bending vibrations.
Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational spectra. These calculations can aid in the assignment of experimental bands and provide a more detailed understanding of the vibrational modes.
Table 1: Predicted Prominent IR and Raman Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretching | 3300 - 3500 |
| Amino (-NH₂) | N-H Bending (Scissoring) | 1580 - 1650 |
| Ester (C=O) | C=O Stretching | 1730 - 1750 |
| Ester (C-O) | C-O Stretching | 1100 - 1300 |
| Aromatic Ring | C-H Stretching | 3000 - 3100 |
| Aromatic Ring | C=C Stretching | 1450 - 1600 |
| Methyl (-CH₃) | C-H Symmetric & Asymmetric Stretching | 2850 - 2980 |
Note: The data in this table is predictive and based on characteristic vibrational frequencies of functional groups found in similar molecules. Actual experimental values may vary.
X-ray Crystallography for Solid-State Molecular Architecture Determination
A crystallographic study of this compound would reveal the spatial relationship between the amino group, the ester group, and the 4-methylphenyl ring. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the amino and ester groups, that govern the packing of the molecules in the crystal lattice. This information is critical for understanding the solid-state properties of the compound and for designing crystalline forms with desired characteristics.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 18.2 |
| β (°) | 95.5 |
| Volume (ų) | 1100 |
| Z | 4 |
Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from an X-ray crystallography study. It is not based on experimental data for the specific compound.
In Silico Modeling for Investigating Molecular Interactions and Biological Relevance
In silico modeling encompasses a range of computational techniques used to predict and analyze the behavior of molecules. These methods are invaluable in drug discovery for predicting a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and for understanding its interactions with biological targets. mdpi.com
For this compound, in silico tools could be used to predict properties such as its lipophilicity (logP), which influences its ability to cross cell membranes, and its potential to bind to specific proteins. Molecular docking simulations, for instance, could be employed to predict how the molecule might fit into the active site of an enzyme or a receptor. d-nb.info These simulations provide insights into the binding affinity and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
Furthermore, computational methods can be used to assess the "drug-likeness" of a molecule based on criteria such as Lipinski's rule of five. nih.gov This rule provides a set of guidelines for evaluating whether a chemical compound is likely to be an orally active drug in humans. By calculating properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors, researchers can assess the potential of this compound as a drug candidate early in the development process.
Table 3: Predicted In Silico Properties for this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 193.24 g/mol | Complies with Lipinski's rule (<500) |
| logP (Octanol-Water Partition Coefficient) | 1.8 | Indicates moderate lipophilicity |
| Hydrogen Bond Donors | 1 (from -NH₂) | Complies with Lipinski's rule (≤5) |
| Hydrogen Bond Acceptors | 3 (from C=O and -NH₂) | Complies with Lipinski's rule (≤10) |
Note: The data in this table is based on computational predictions for the structure of this compound.
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 2-amino-2-(4-methylphenyl)acetate with high purity?
- Methodological Answer : The synthesis typically involves esterification of 2-amino-2-(4-methylphenyl)acetic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Protecting the amino group with a tert-butoxycarbonyl (Boc) group prior to esterification can prevent side reactions. Purification is achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). For analogs like Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride, similar protocols with Boc protection and chromatographic purification are employed .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for a singlet at ~3.7 ppm (ester -OCH₃), a doublet for the aromatic protons (δ 7.2–7.4 ppm), and a broad singlet for the NH₂ group (δ 1.5–2.5 ppm, exchangeable).
- ¹³C NMR : Peaks at ~170 ppm (ester carbonyl), 55–60 ppm (OCH₃), and aromatic carbons at 120–140 ppm.
- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and 3300–3500 cm⁻¹ (NH₂ stretch).
- Mass Spectrometry : Molecular ion [M+H]⁺ matching the molecular formula (C₁₀H₁₃NO₂, calculated m/z 191.2).
Reference standards for analogs (e.g., Methyl 2-phenylacetoacetate) use similar techniques .
Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?
- Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis and oxidation. Stability is comparable to Methyl 2-phenylacetoacetate, which retains ≥98% purity for ≥5 years under these conditions . Desiccants (e.g., silica gel) should be used to minimize moisture exposure, as esters are prone to hydrolysis .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance the enantiomeric purity of this compound during synthesis?
- Methodological Answer :
- Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation of precursor ketones.
- Employ chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry at the α-amino position.
- Purify enantiomers via chiral HPLC (e.g., Chiralpak® columns with hexane/isopropanol mobile phases). Analogous methods are used for Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride .
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound in novel reaction environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polar aprotic solvents like DMF enhance ester stability).
- ADMET Prediction : Use tools like SwissADME to assess bioavailability and metabolic pathways. While not directly studied for this compound, similar esters (e.g., Methyl 2-phenylacetoacetate) are analyzed computationally .
Q. What strategies can be employed to resolve discrepancies in spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer :
- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Compare experimental data with theoretical spectra generated via computational tools (e.g., ACD/Labs or ChemDraw).
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
- Reference certified analytical standards (e.g., Cayman Chemical’s Methyl 2-phenylacetoacetate) for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
